molecular formula C14H23NO4 B2821230 Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2503207-93-8

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2821230
CAS No.: 2503207-93-8
M. Wt: 269.341
InChI Key: FQALWZBNZHJGBH-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-9-oxa-1-azaspiro[55]undecane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a di- or tri-functional molecule, under controlled conditions. The reaction may require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the design of specific inhibitors or activators of biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

  • Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness: Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific structural features, such as the presence of the oxo and oxo-oxa groups within the spirocyclic framework. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-4-5-11(16)14(15)6-9-18-10-7-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALWZBNZHJGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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